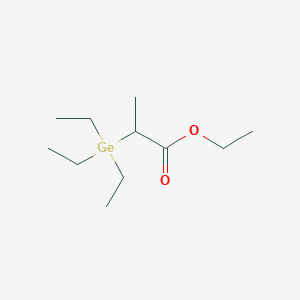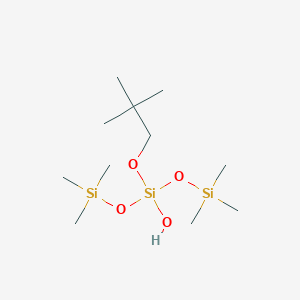
2,2-Dimethylpropyl bis(trimethylsilyl) hydrogen orthosilicate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethylpropyl bis(trimethylsilyl) hydrogen orthosilicate is a chemical compound known for its unique structure and properties It is composed of a 2,2-dimethylpropyl group and two trimethylsilyl groups attached to a hydrogen orthosilicate core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethylpropyl bis(trimethylsilyl) hydrogen orthosilicate typically involves the hydrosilylation of alkenes or alkynes. This process is catalyzed by transition metals and is known for its efficiency and functional group tolerance . The reaction conditions often include the use of a hydrosilane reagent and a suitable catalyst under controlled temperature and pressure.
Industrial Production Methods
Industrial production of this compound may involve similar hydrosilylation techniques, scaled up to accommodate larger quantities. The choice of catalyst and reaction conditions can be optimized to maximize yield and purity, ensuring the compound meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dimethylpropyl bis(trimethylsilyl) hydrogen orthosilicate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and the use of solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while reduction could produce silane derivatives.
Applications De Recherche Scientifique
2,2-Dimethylpropyl bis(trimethylsilyl) hydrogen orthosilicate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silicon-containing compounds.
Biology: Its derivatives may be explored for potential biological activity or as intermediates in the synthesis of biologically active molecules.
Medicine: Research may investigate its potential use in drug development or as a component in medical devices.
Mécanisme D'action
The mechanism by which 2,2-dimethylpropyl bis(trimethylsilyl) hydrogen orthosilicate exerts its effects involves the interaction of its silicon-containing groups with various molecular targets. These interactions can influence the reactivity and stability of the compound, making it useful in various chemical processes. The specific pathways involved depend on the context of its use, such as in catalysis or material synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylsilyl chloride: A commonly used silylating agent.
Dimethylsilyl bis(trimethylsilyl) ether: Another silicon-containing compound with different reactivity.
Tetramethylsilane: Used as a standard in NMR spectroscopy.
Uniqueness
2,2-Dimethylpropyl bis(trimethylsilyl) hydrogen orthosilicate is unique due to its specific structure, which combines a 2,2-dimethylpropyl group with two trimethylsilyl groups. This unique combination imparts distinct reactivity and properties, making it valuable in specialized applications where other silicon-containing compounds may not be suitable .
Propriétés
Numéro CAS |
88221-40-3 |
|---|---|
Formule moléculaire |
C11H30O4Si3 |
Poids moléculaire |
310.61 g/mol |
Nom IUPAC |
2,2-dimethylpropoxy-hydroxy-bis(trimethylsilyloxy)silane |
InChI |
InChI=1S/C11H30O4Si3/c1-11(2,3)10-13-18(12,14-16(4,5)6)15-17(7,8)9/h12H,10H2,1-9H3 |
Clé InChI |
ILXPCDCECUONPJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)CO[Si](O)(O[Si](C)(C)C)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Hydroxy-2'-methoxy-3',4',5'-trimethyl-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14378934.png)
![11-Ethoxybicyclo[5.3.1]undec-1(11)-en-4-one](/img/structure/B14378939.png)
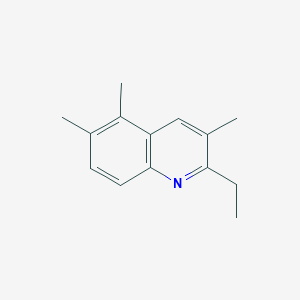
![2-{[2-Methyl-2-phenyl-1-(1H-1,2,4-triazol-1-yl)propyl]sulfanyl}pyrimidine](/img/structure/B14378947.png)
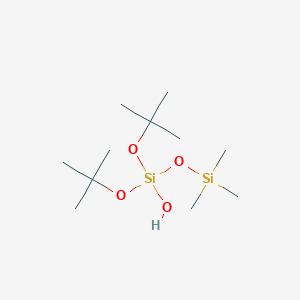
![{[1-(4-Methylbenzene-1-sulfonyl)-1H-pyrrol-2-yl]sulfanyl}acetic acid](/img/structure/B14378963.png)
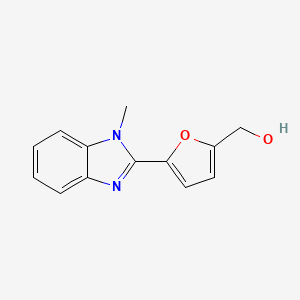
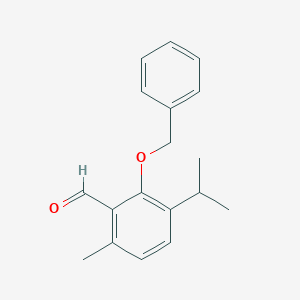
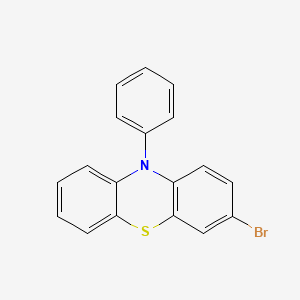

![[4-(Tert-butylsulfanyl)butoxy]benzene](/img/structure/B14378987.png)
![N-(4-{[(Ethoxycarbonyl)oxy]imino}-2-methylpentan-2-YL)prop-2-enamide](/img/structure/B14379008.png)

